4-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]-3-methoxybenzaldehyde
Overview
Description
4-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C12H8ClFN2O3 This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and fluorine atoms, an ether linkage, and a methoxybenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-fluoropyrimidine and 3-methoxybenzaldehyde.
Reaction Conditions: The key step involves the formation of an ether bond between the pyrimidine and benzaldehyde moieties. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group of 3-methoxybenzaldehyde reacts with the chloro group of 2-chloro-5-fluoropyrimidine in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous purification processes to maintain product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the pyrimidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can also participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: 4-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzoic acid.
Reduction: 4-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzyl alcohol.
Scientific Research Applications
4-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of key enzymes or receptors. The presence of the pyrimidine ring suggests it may interfere with nucleic acid synthesis or function, while the aldehyde group could form covalent bonds with biological macromolecules, altering their activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of 4-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzaldehyde.
3-Methoxybenzaldehyde: Another precursor used in the synthesis.
4-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-benzaldehyde: A structurally similar compound lacking the methoxy group.
Uniqueness
This compound is unique due to the combination of its pyrimidine ring with chloro and fluoro substituents, and the presence of both an ether linkage and a methoxybenzaldehyde moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
4-(2-chloro-5-fluoropyrimidin-4-yl)oxy-3-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O3/c1-18-10-4-7(6-17)2-3-9(10)19-11-8(14)5-15-12(13)16-11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUIGEZDSMVLJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=NC(=NC=C2F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364655 | |
Record name | 4-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
525570-78-9 | |
Record name | 4-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.